molecular formula C10H11F3N2 B13907046 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B13907046
M. Wt: 216.20 g/mol
InChI Key: UTANQOVGDKYMND-VIFPVBQESA-N
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Description

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring

Preparation Methods

The synthesis of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the trifluoromethyl group can be introduced through radical trifluoromethylation . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-4-7(5-14-6-8)9-2-1-3-15-9/h4-6,9,15H,1-3H2/t9-/m0/s1

InChI Key

UTANQOVGDKYMND-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CN=C2)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)C(F)(F)F

Origin of Product

United States

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